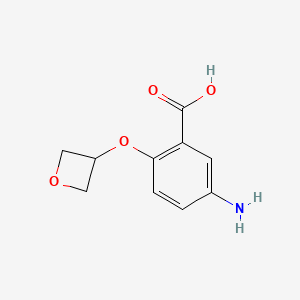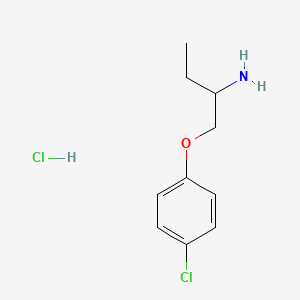
1-(4-Chlorophenoxy)butan-2-amine hydrochloride
Overview
Description
“1-(4-Chlorophenoxy)butan-2-amine hydrochloride” is a chemical compound with the molecular formula C10H15Cl2NO . It has a molecular weight of 236.14 .
Molecular Structure Analysis
The InChI code for “1-(4-Chlorophenoxy)butan-2-amine hydrochloride” is 1S/C10H14ClNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H .Physical And Chemical Properties Analysis
“1-(4-Chlorophenoxy)butan-2-amine hydrochloride” is a powder . The storage temperature is room temperature .Scientific Research Applications
In-situ Cellular Bioassay Applications
A study by Chiang et al. (2009) explored the combination of a solution-phase derived library with in-situ cellular bioassay, utilizing a simplified structural core compound for the synthesis of various derivatives. This approach allowed for prompt screening of amide-forming minilibraries using the MTT assay, revealing analogues with increased cytotoxicity against MCF-7 and A549 cells. The cytotoxicity was primarily attributed to the inhibition of enzymes regulating cellular apoptosis, showcasing the compound's potential in drug discovery and cancer research (Chiang et al., 2009).
Coordination Chemistry and Material Science
Yang (2006) described the synthesis and dielectric properties of a Copper(II) coordination compound using 1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (CDTO) as a ligand. This work highlights the role of 1-(4-Chlorophenoxy)butan-2-amine hydrochloride derivatives in material science, particularly in developing molecular coordination compounds with unique dielectric properties. The study provides valuable insights into the application of such compounds in designing new materials with potential uses in electronics and photonics (Yang, 2006).
Photodegradation Studies
Silva et al. (2001) conducted a study on the photophysics and photochemistry of azole fungicides, including triadimefon and triadimenol, which share structural similarities with 1-(4-Chlorophenoxy)butan-2-amine hydrochloride. The research focused on the excited states, fluorescence, and photodegradation pathways of these compounds, providing insights into the environmental fate and degradation mechanisms of related chlorophenoxy compounds. Identifying photodegradation products such as 4-chlorophenol and 1,2,4-triazole offers crucial information for assessing the environmental impact of these and similar chemical entities (Silva et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-(4-chlorophenoxy)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-2-9(12)7-13-10-5-3-8(11)4-6-10;/h3-6,9H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCXIIAICKCBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)butan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



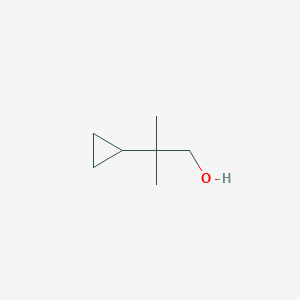
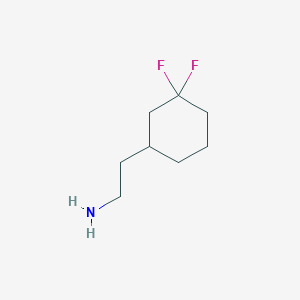

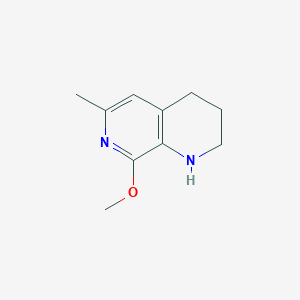
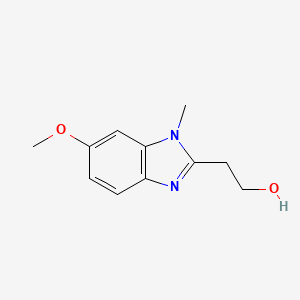
![4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine](/img/structure/B1457638.png)
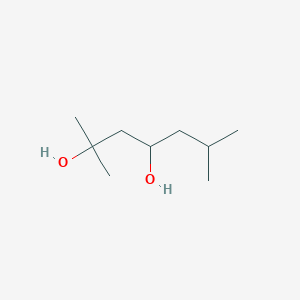
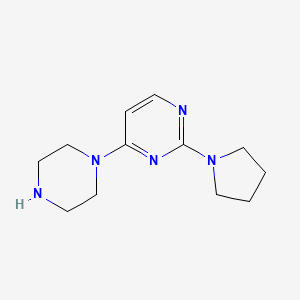
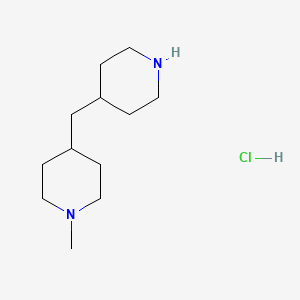
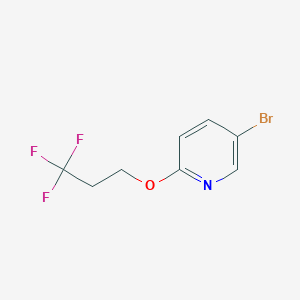
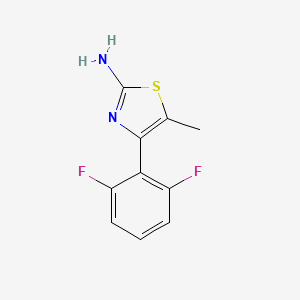
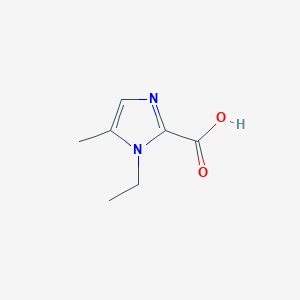
![1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid](/img/structure/B1457651.png)
